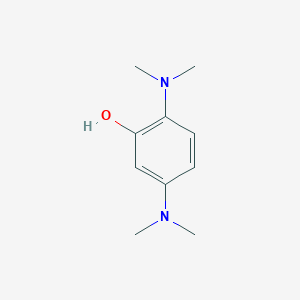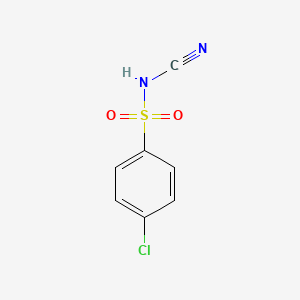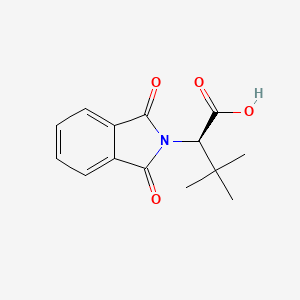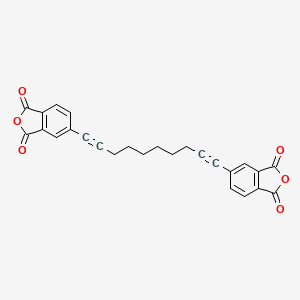![molecular formula C13H20N2O4S B14251309 Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- CAS No. 437763-64-9](/img/structure/B14251309.png)
Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a methanesulfonamide group attached to a nitrophenyl ring, which is further substituted with two isopropyl groups. Its molecular structure and functional groups make it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- typically involves the reaction of methanesulfonyl chloride with an appropriate amine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonyl chloride and 2,6-bis(1-methylethyl)-4-nitroaniline. The reaction is usually performed in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted methanesulfonamide compounds .
Scientific Research Applications
Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the methanesulfonamide group can form hydrogen bonds with target proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the nitrophenyl and isopropyl substitutions.
N,N-Diisopropylmethanesulfonamide: Similar in structure but without the nitro group.
N-Methylmethanesulfonamide: Contains a methyl group instead of the nitrophenyl and isopropyl groups.
Uniqueness
Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for biological interactions, while the isopropyl groups provide steric hindrance, affecting its overall stability and reactivity .
Properties
CAS No. |
437763-64-9 |
|---|---|
Molecular Formula |
C13H20N2O4S |
Molecular Weight |
300.38 g/mol |
IUPAC Name |
N-[4-nitro-2,6-di(propan-2-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-8(2)11-6-10(15(16)17)7-12(9(3)4)13(11)14-20(5,18)19/h6-9,14H,1-5H3 |
InChI Key |
CIVFLVVVUVMBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NS(=O)(=O)C)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)



![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)

![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)




